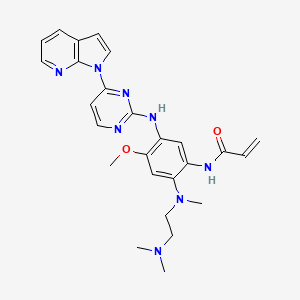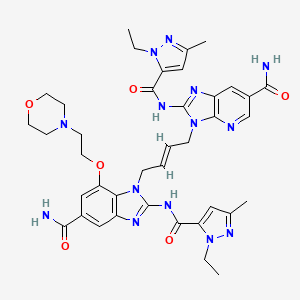![molecular formula C26H36N8O5 B12391858 [D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
[D-Arg2]Dermorphin-(1-4) amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[D-Arg2]Dermorphin-(1-4) amide is a synthetic peptide derived from dermorphin, a naturally occurring opioid peptide found in the skin of certain frogs. This compound is a shorter N-terminal peptide amide of [D-Arg2]dermorphin, known for its hypothermic and analgesic effects . It has shown significant potential in scientific research due to its unique properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [D-Arg2]Dermorphin-(1-4) amide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added stepwise in a specific sequence, using coupling reagents to form peptide bonds. The peptide is then cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[D-Arg2]Dermorphin-(1-4) amide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse oxidation, restoring the original methionine residue.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling reagents: N,N’-diisopropylcarbodiimide (DIC), O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of the peptide, as well as substituted derivatives with altered biological activities .
Scientific Research Applications
[D-Arg2]Dermorphin-(1-4) amide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential analgesic and hypothermic effects, making it a candidate for pain management and temperature regulation therapies.
Industry: Utilized in the development of new peptide-based drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of [D-Arg2]Dermorphin-(1-4) amide involves binding to opioid receptors in the central nervous system. This binding activates intracellular signaling pathways that result in analgesic and hypothermic effects. The compound’s stability and resistance to enzymatic degradation enhance its efficacy and duration of action .
Comparison with Similar Compounds
[D-Arg2]Dermorphin-(1-4) amide is unique compared to other similar compounds due to its specific sequence and modifications. Similar compounds include:
Dermorphin: The parent compound with a longer peptide sequence.
[D-Arg2]Dermorphin: A modified version with an arginine substitution at the second position.
[D-Arg2, Lys4]Dermorphin-(1-4) amide: Another truncated peptide with additional modifications .
These compounds share some biological activities but differ in their stability, potency, and specific effects, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C26H36N8O5 |
|---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C26H36N8O5/c27-19(13-17-8-10-18(35)11-9-17)23(37)33-20(7-4-12-31-26(29)30)25(39)34-21(24(38)32-15-22(28)36)14-16-5-2-1-3-6-16/h1-3,5-6,8-11,19-21,35H,4,7,12-15,27H2,(H2,28,36)(H,32,38)(H,33,37)(H,34,39)(H4,29,30,31)/t19-,20+,21-/m0/s1 |
InChI Key |
LAPUTHYQVDIYFG-HBMCJLEFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


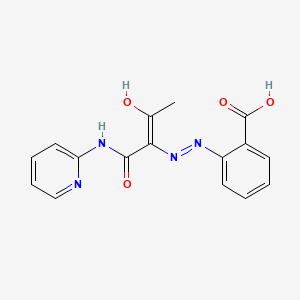
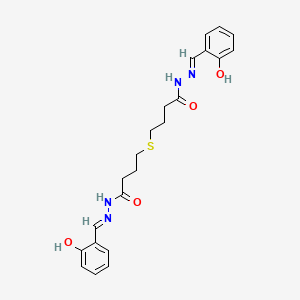
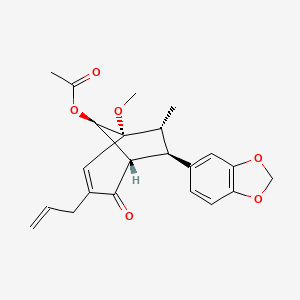
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
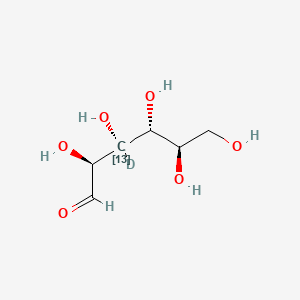
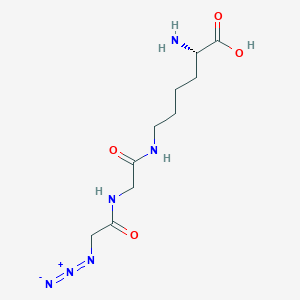
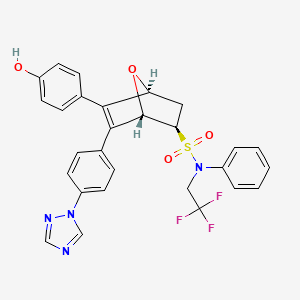
![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)

